D-Methionine sulfoxide is primarily derived from D-methionine through oxidation processes, often facilitated by reactive oxygen species or enzymatic activity. It can also be synthesized chemically using methods involving oxidizing agents like hydrogen peroxide or through solid-phase peptide synthesis techniques that incorporate methionine sulfoxide as a building block .
D-Methionine sulfoxide belongs to the class of sulfur-containing amino acids and is categorized as a non-polar, hydrophobic compound. It is often classified under amino acid derivatives due to its structural relation to methionine, with implications in biochemistry and molecular biology.
The synthesis of D-methionine sulfoxide can be achieved through various methods:
D-Methionine sulfoxide has a molecular formula of C₅H₁₁NO₂S. Its structure features a sulfur atom bonded to an oxygen atom (sulfoxide) and a carbon skeleton typical of amino acids.
D-Methionine sulfoxide participates in various chemical reactions:
The mechanism by which D-methionine sulfoxide functions in biological systems primarily involves its role in oxidative stress response:
D-Methionine sulfoxide has several scientific applications:
The oxidation of methionine (Met) generates two distinct diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO or d-methionine sulfoxide). This stereospecificity arises from the prochiral sulfur atom in Met, which reacts with reactive oxygen species (ROS) to form a tetrahedral sulfoxide center with either R or S configuration [1] [6]. Crucially, the reduction of these diastereomers back to Met is enzymatically segregated:
This division creates a redox cycle where Met residues act as catalytic antioxidants. Surface-exposed Met residues scavenge ROS, forming MetO diastereomers, which are then enzymatically reduced—effectively dissipating oxidative energy [7]. Mammals exhibit biased reduction efficiency, with free Met-R-SO accumulating in plasma (∼9 μM) due to the lack of fRMsr, while Met-S-SO is undetectable under physiological conditions [1].
Table 1: Enzymatic Reduction Pathways for Methionine Sulfoxide Diastereomers
Diastereomer | Reductase | Substrate Specificity | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
Met-S-SO | MsrA | Free and protein-bound | High (E. coli MsrA: 1000× > MsrB for free MetO) |
Met-R-SO | MsrB | Protein-bound only | Moderate (dependent on selenocysteine in MsrB1) |
Free Met-R-SO | fRMsr | Free form only | High (in bacteria/yeast) |
The stereoselectivity of MsrB for d-methionine sulfoxide (Met-R-SO) is governed by precise active-site architecture:
Structural plasticity in the thioredoxin-binding domain further modulates substrate affinity. For instance, yeast MsrB exhibits conformational flexibility in its N-terminal helix, enabling adaptation to oxidized protein substrates [5] [10].
The physicochemical and functional divergence between Met-R-SO and Met-S-SO underpins their distinct biological roles:
Table 2: Properties of Methionine Sulfoxide Diastereomers
Property | Met-R-SO (d-methionine sulfoxide) | Met-S-SO |
---|---|---|
Solubility | Higher hydrophilicity | Moderate hydrophilicity |
Thermodynamic Stability | ΔG = -2.1 kcal/mol (vs. Met-S-SO) | Baseline |
Enzymatic Reduction | MsrB/fRMsr-dependent | MsrA-dependent |
Accumulation in Aging | Detectable in plasma (∼9 μM) | Undetectable in mammals |
Role in Protein Function | Alters actin dynamics (via Mical oxidation) | Regulates CaMKII activity |
Compound Names Mentioned:
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